ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
Description
Ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a fused heterocyclic compound featuring a pyrimido[1,2-g]purine core. This structure comprises a pyrimidine ring fused to a purine system at positions 1,2-g, distinguishing it from other pyrimidopurine isomers. Key substituents include a 4-ethylphenyl group at position 9, a methyl group at position 1, and an ethyl acetate moiety at position 3.
Properties
IUPAC Name |
ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-4-14-7-9-15(10-8-14)24-11-6-12-25-17-18(22-20(24)25)23(3)21(29)26(19(17)28)13-16(27)30-5-2/h7-10H,4-6,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSKNBZRTGFFOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves multiple steps. One common method includes the reaction of 2-(7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid with boron tribromide in dichloromethane at low temperatures, followed by the addition of ethanol . Industrial production methods may vary, but they generally involve similar multi-step synthetic routes with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include boron tribromide, sodium hydroxide, and ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloro-Substituted Analog: Ethyl [9-(4-Chlorophenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate
This compound () shares a nearly identical core with the target molecule but differs in two critical aspects:
Substituent : A 4-chlorophenyl group replaces the 4-ethylphenyl group.
Ring Fusion : The pyrimidine-purine fusion occurs at positions 2,1-f instead of 1,2-g.
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound (4-Ethylphenyl) | Chloro-Substituted Analog (4-Chlorophenyl) |
|---|---|---|
| Molecular Formula | C21H25N5O4* | C19H20ClN5O4 |
| Molecular Weight (g/mol) | ~411.5* | 417.85 |
| Substituent Electronic Effect | Electron-donating (ethyl) | Electron-withdrawing (chloro) |
| Ring Fusion Position | Pyrimido[1,2-g]purine | Pyrimido[2,1-f]purine |
| Lipophilicity (Predicted) | Higher (alkyl group) | Moderate (polar chloro group) |
Key Implications :
- The electron-withdrawing chloro substituent may increase reactivity in electrophilic aromatic substitution reactions, whereas the ethyl group could stabilize the aromatic ring via hyperconjugation.
- Ring fusion differences alter molecular conformation, affecting binding interactions with biological targets or crystal packing in solid-state applications .
Broader Purine Derivatives
2.2.1. 9-Phenyl-9H-purin-6-amines ()
These compounds feature a simpler purine core without fused pyrimidine rings. The phenyl group at position 9 is retained, but the absence of fused rings reduces molecular rigidity. Synthesis involves condensation of imidazole precursors with triethyl orthoformate and acetic anhydride, a route that may differ from the target compound’s synthesis due to structural complexity .
2.2.2. Fluorophenyl Purine Derivatives ()
Example 108 in describes a purine-chromenone hybrid with fluorophenyl groups. While structurally distinct from the target compound, the fluorophenyl substituent highlights how halogenated aromatic groups are commonly used to modulate bioavailability and metabolic stability.
Quantitative Structural Similarity Analysis
Methods such as shape-Tanimoto (ST) and Tanimoto coefficients (–7) quantify differences between the target compound and its analogs:
Research Findings and Implications
- Substituent Effects : Ethyl groups may enhance metabolic stability compared to halogenated analogs, as alkyl chains are less prone to oxidative degradation .
- Ring Fusion : The pyrimido[1,2-g]purine system’s fused geometry could offer unique π-stacking interactions, relevant for DNA intercalation or enzyme inhibition.
- Synthetic Challenges : The target compound’s complex structure may require multi-step synthesis, contrasting with simpler purine derivatives prepared via one-pot reactions .
Biological Activity
Ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique pyrimido[1,2-g]purine core with an ethyl acetate group. Its molecular formula is , and it has a molecular weight of approximately 427.5 g/mol. The structure is characterized by the presence of multiple functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with purine-related pathways. It can bind to various enzymes or receptors involved in these pathways, modulating their activity and leading to diverse biological effects. The specific molecular targets may vary depending on the context of its application in medicinal chemistry or biological research .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to the pyrimido[1,2-g]purine structure. For instance:
- Aurora B Kinase Inhibition : Research indicates that derivatives of pyrimido[1,2-g]purines can inhibit Aurora B kinase activity. This kinase is crucial in regulating cell division and has been implicated in various cancers. Inhibiting Aurora B can lead to reduced tumorigenesis .
Molecular Docking Studies
Molecular docking studies have been employed to explore the binding affinities of this compound against various targets:
- SARS-CoV-2 Proteases : The compound has shown promise in binding to the main protease (M Pro) and papain-like protease (PL Pro) of SARS-CoV-2. Binding energies were found to range from -7.2 kcal/mol to -8.5 kcal/mol during docking studies .
Comparative Studies
When compared with similar compounds possessing the pyrimido[1,2-g]purine core but different substituents on the phenyl ring:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Ethyl [9-(4-methoxyphenyl)-...] | Similar core with methoxy substituent | Moderate anticancer activity |
| Ethyl [9-(3-methoxyphenyl)-...] | Similar core with methoxy substituent | Antiviral properties against COVID-19 |
These comparisons highlight how variations in substituents can significantly influence the biological activity of compounds .
Case Studies
Several case studies have documented the therapeutic potential of pyrimido[1,2-g]purine derivatives:
- Anti-Hepatic Cancer Activity : A study demonstrated that specific derivatives exhibited strong efficacy against human hepatoblastoma (HepG2) cell lines.
- Inhibition of Kinases : Compounds have been identified as dual inhibitors for various kinases such as Tie-2 and VEGFR-2 which are critical in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
